2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide
Overview
Description
2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide, also known as PFI, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. PFI is a highly fluorinated compound that has been shown to have unique properties that make it an ideal candidate for use in various research projects.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide is not fully understood, but it is believed to work by binding to specific sites on various biological molecules. Its high fluorination makes it an ideal candidate for use in NMR spectroscopy, which allows researchers to study the structure and dynamics of various molecules. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has also been shown to be an effective tool in the study of protein-protein interactions, where it can be used to identify specific sites of interaction between proteins.
Biochemical and Physiological Effects
2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to be an effective tool in the study of ion channels, where it can be used to identify specific sites of interaction between ion channels and ligands. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has also been shown to be an effective tool in the study of enzymes, where it can be used to identify specific sites of interaction between enzymes and substrates.
Advantages and Limitations for Lab Experiments
2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has several advantages for use in lab experiments. Its high fluorination makes it an ideal candidate for use in NMR spectroscopy, which allows researchers to study the structure and dynamics of various molecules. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has also been shown to be an effective tool in the study of protein-protein interactions, where it can be used to identify specific sites of interaction between proteins. However, 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide also has some limitations for use in lab experiments. Its high fluorination can make it difficult to synthesize, and it can be expensive to purchase.
Future Directions
There are several future directions for the use of 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide in scientific research. One potential application is in the study of membrane proteins, where 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide could be used to identify specific sites of interaction between membrane proteins and ligands. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide could also be used in the study of protein-protein interactions, where it could be used to identify specific sites of interaction between proteins. Additionally, 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide could be used in the study of enzymes, where it could be used to identify specific sites of interaction between enzymes and substrates. Overall, the unique properties of 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide make it an ideal candidate for use in various scientific research applications.
Conclusion
In conclusion, 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide, or 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide, is a highly fluorinated compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for use in the study of various biological systems, including ion channels, receptors, and enzymes. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide in scientific research, including the study of membrane proteins, protein-protein interactions, and enzymes. Overall, 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide is a promising compound that has the potential to significantly advance scientific research.
Scientific Research Applications
2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has been used in various scientific research applications due to its unique properties. It has been shown to be an effective tool in the study of various biological systems, including ion channels, receptors, and enzymes. 2,3,4,5,6-pentafluoro-N-3-isoxazolylbenzamide has been used to study the binding of ligands to various receptors, and its high fluorination makes it an ideal candidate for use in fluorine-19 NMR spectroscopy. It has also been used in the study of protein-protein interactions and has been shown to be an effective tool in the identification of protein-protein interfaces.
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F5N2O2/c11-5-4(6(12)8(14)9(15)7(5)13)10(18)16-3-1-2-19-17-3/h1-2H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGWUNKRFYHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F5N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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